molecular formula C22H25FN4S B11622755 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11622755
M. Wt: 396.5 g/mol
InChI Key: ZXAOWKQUPXIAHO-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a piperazine ring, and a tetrahydrobenzothieno pyrimidine core, making it a subject of interest for various synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 4-fluorobenzyl chloride with piperazine under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or acetonitrile.

  • Cyclization to Form the Tetrahydrobenzothieno Pyrimidine Core: : The next step involves the cyclization reaction to form the tetrahydrobenzothieno pyrimidine core. This can be done by reacting the piperazine intermediate with a suitable thiophene derivative and a methylating agent under acidic or basic conditions, depending on the specific reagents used.

  • Final Assembly: : The final step involves the coupling of the piperazine intermediate with the tetrahydrobenzothieno pyrimidine core. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) or a similar transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the tetrahydrobenzothieno pyrimidine core. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can occur at the fluorobenzyl group or the piperazine ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group. Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS), sodium azide (NaN₃)

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool for synthetic chemists.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is often used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is explored for its potential therapeutic effects. It has been investigated as a potential drug candidate for various conditions, including neurological disorders and cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperazine: A simpler analogue with similar pharmacological properties.

  • 6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : A core structure without the piperazine and fluorobenzyl groups.
  • 4-(4-Bromobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : A brominated analogue with different reactivity and biological activity.

Uniqueness

The uniqueness of 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for crossing biological membranes, while the piperazine ring provides a versatile site for further chemical modifications.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C22H25FN4S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H25FN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3

InChI Key

ZXAOWKQUPXIAHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)F

Origin of Product

United States

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